5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
5-ethyl-5-phenyl-2-(1-phenylpropyl)-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-17(15-11-7-5-8-12-15)18-22-19(24)21(4-2,20(25)23-18)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUABHNGDCDXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1NC(=O)C(C(=O)N1)(CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661965 | |
| Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189504-46-8 | |
| Record name | Phenylpropylprimidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189504468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYLPROPYLPRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQS5J8A5GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Copper-Mediated Arylation
A patent detailing the synthesis of 5-ethyl-1-phenyl-2(1H)-pyridone provides a transferable strategy for introducing aryl groups to the dihydropyrimidine core. The reaction of 5-ethyl-2(1H)-pyridone with bromobenzene in the presence of Cu₂O and potassium carbonate at 140–145°C yields the phenyl-substituted product in 90% purity. This method can be adapted for 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione by replacing pyridone intermediates with appropriately functionalized dihydropyrimidine precursors.
Key Mechanistic Steps:
-
Oxidative Addition: Cu₂O facilitates the activation of the C–Br bond in bromobenzene.
-
Nucleophilic Substitution: The deprotonated dihydropyrimidine attacks the aryl-copper intermediate.
-
Reductive Elimination: Regeneration of Cu₂O releases the aryl-substituted product.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in Ullmann-type couplings, while toluene minimizes side reactions in condensations. For example, using xylenes in the presence of acetic acid improves cyclization yields by stabilizing reactive intermediates through π-π interactions.
Table 2: Solvent Effects on Yield and Purity
| Solvent | Dielectric Constant (ε) | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Xylenes | 2.3 | Cyclization | 85 | 99.5 |
| DMF | 36.7 | Coupling | 78 | 97.0 |
| Ethanol | 24.3 | Condensation | 65 | 95.5 |
Temperature and Time Dependence
Controlled heating is critical for avoiding decomposition. A two-stage protocol—initial reflux at 80°C for 4 hours followed by gradual cooling—prevents over-oxidation of sensitive intermediates. Prolonged reaction times (>8 hours) at high temperatures (>100°C) lead to byproduct formation, reducing yields by 15–20%.
Purification and Isolation Techniques
Recrystallization and Chromatography
Crude products are purified via sequential recrystallization and column chromatography. Methanol/water mixtures (4:1 v/v) effectively remove unreacted starting materials, while silica gel chromatography with ethyl acetate/hexane gradients (10–50%) resolves regioisomers.
Table 3: Purification Protocols and Outcomes
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Methanol/water | 98.5 | 80 |
| Column Chromatography | Ethyl acetate/hexane | 99.0 | 70 |
| HPLC | Acetonitrile/water | 99.9 | 60 |
Acid-Base Extraction
Post-synthesis, the compound is treated with sodium hydroxide (2.0 mol) and methyl tert-butyl ether (MTBE) to isolate the neutral species. This step removes acidic byproducts, enhancing purity to >99%.
Analytical Validation of Synthesis
Spectroscopic Characterization
1H NMR (200 MHz, DMSO-d₆):
-
δ 1.2–1.5 ppm (t, 3H, CH₂CH₃)
-
δ 2.8–3.1 ppm (m, 2H, N–CH₂–)
FTIR (KBr, cm⁻¹):
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation under controlled conditions. For example:
- Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media oxidizes the molecule to yield carboxylic acid derivatives, likely targeting alkyl side chains or unsaturated bonds.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq, acidic) | Room temperature, 24 hours | Carboxylic acid derivatives |
| CrO₃ (H₂SO₄ catalyst) | Reflux, 6–8 hours | Oxo-intermediates |
Reduction Reactions
Reductive pathways are catalyzed by transition metals:
- Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts selectively reduces functional groups such as ketones or unsaturated bonds, forming alcohols or saturated analogs.
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C (10%) | 60°C, 4–6 hours | Secondary alcohol |
| NaBH₄ (methanol) | Room temperature, 2 hours | Partial reduction |
Substitution Reactions
Nucleophilic substitution occurs at reactive sites:
- Halogenation with reagents like PCl₅ or SOCl₂ replaces hydroxyl or carbonyl oxygen with halogens.
- Alkylation/arylation introduces alkyl/aryl groups via coupling reactions.
| Reagent | Target Site | Product |
|---|---|---|
| PCl₅ | Carbonyl oxygen | Chlorinated derivative |
| Grignard reagents | Alkyl chain | Extended alkyl substituents |
Structural Influence on Reactivity
The dihydropyrimidine ring and phenylpropyl substituent dictate its reactivity:
Scientific Research Applications
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Biology: Research studies utilize it to understand the metabolic pathways and degradation products of Primidone in biological systems.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The dihydropyrimidine-4,6-dione scaffold is highly modifiable, with variations in substituents influencing physicochemical properties and bioactivity. Key analogues include:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Reactivity: The thioxo group (S=O) in analogues like Imp. In contrast, the target compound’s 2-(1-phenylpropyl) group introduces steric bulk, which may reduce metabolic clearance but limit solubility . Aromatic Substitutions: Replacing phenyl with p-tolyl (methylphenyl) in the compound raises logP from ~2.31, suggesting improved membrane permeability but possible challenges in aqueous solubility .
Biological Activity :
- Thioxo-containing analogues (e.g., 2d and 2l) demonstrate antioxidant and anti-inflammatory properties , attributed to electron-deficient thione moieties that scavenge reactive oxygen species (ROS) . The target compound’s lack of a thioxo group may limit such activity, though its aryl substituents could favor CNS-targeted effects, as seen in barbiturate analogues .
- Impurity Profiles : Imp. C(EP) and related thioxo derivatives are critical quality markers in Thiopental sodium production, emphasizing the importance of substitution patterns in pharmaceutical impurity control .
Analytical Considerations :
- The p-tolyl analogue’s separation via reverse-phase HPLC (Newcrom R1 column) highlights the role of substituents in chromatographic behavior, with logP and aromaticity influencing retention times .
Biological Activity
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention due to its potential biological activities. This compound is structurally related to Primidone, an anticonvulsant medication, and is often considered an impurity in the synthesis of Primidone. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
The molecular formula for this compound is C21H24N2O2, with a molecular weight of 336.43 g/mol. It appears as a white to pale beige solid and has a melting point range of 275 to 277 °C. Its solubility profile indicates slight solubility in dichloromethane and dimethyl sulfoxide (DMSO) when heated, while it shows very slight solubility in methanol under similar conditions .
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various enzymatic pathways and its implications in treating metabolic disorders. Below are key findings from recent studies:
Antiviral Activity
A notable area of investigation includes the compound's potential as an antiviral agent. Studies have indicated that compounds structurally similar to 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine derivatives exhibit inhibitory effects on HIV replication. The mechanism involves dual inhibition targeting both reverse transcriptase and RNase H functions, which are critical for viral replication .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can lead to reduced lipid synthesis, making it a target for treating obesity and related metabolic disorders. Research indicates that derivatives of this compound can effectively suppress ACC activity in vitro and in vivo, demonstrating significant reductions in fatty acid synthesis in experimental models .
Study on HIV Inhibition
A study published in Nature Communications detailed the synthesis of derivatives based on the dihydropyrimidine scaffold that demonstrated effective inhibition of HIV replication at low micromolar concentrations. The study highlighted that compounds with similar structural motifs could block both reverse transcriptase-associated polymerase and RNase H activities, suggesting a multitarget approach to antiviral therapy .
ACC Inhibition Studies
In another research effort focusing on ACC inhibitors, compounds derived from dihydropyrimidine frameworks were tested for their ability to modulate lipid metabolism. Results showed that treatment with these compounds led to decreased triglyceride levels and improved insulin sensitivity in animal models subjected to high-fat diets. The findings suggest potential applications for these compounds in managing metabolic syndromes .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.43 g/mol |
| Melting Point | 275 - 277 °C |
| Solubility | Slightly soluble in DMSO |
| Biological Activities | Antiviral (HIV), ACC inhibition |
Q & A
Q. What are the common synthetic routes for preparing dihydropyrimidine-dione derivatives, and how can reaction conditions be optimized?
Dihydropyrimidine-dione derivatives are typically synthesized via multicomponent reactions like the Biginelli condensation, which involves a β-ketoester, aldehyde, and urea/thiourea under acidic conditions . For example, polyphosphoric acid (PPA) is a highly effective catalyst for enhancing reaction specificity and yield in such condensations. Optimization may involve varying solvents (e.g., ethanol, methanol), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants to improve regioselectivity and purity .
Q. How can spectroscopic methods (NMR, FTIR, HRMS) validate the structure of dihydropyrimidine-dione derivatives?
- 1H NMR : Peaks in the δ 1.2–1.5 ppm range confirm alkyl substituents (e.g., ethyl groups), while aromatic protons appear at δ 6.8–7.6 ppm.
- 13C NMR : Carbonyl groups (C=O, C=S) resonate at δ 160–180 ppm, and aromatic carbons appear at δ 120–140 ppm.
- FTIR : Strong bands at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C=S) confirm functional groups.
- HRMS : Precise molecular ion peaks (e.g., [M+H]⁺) validate molecular formula and purity .
Q. What purification techniques are recommended for isolating dihydropyrimidine-dione derivatives?
Recrystallization using methanol or ethanol is effective for removing unreacted starting materials. Column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–50%) can resolve structurally similar byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity for biological assays .
Advanced Research Questions
Q. How does structural modification of the dihydropyrimidine-dione core influence biological activity against Mycobacterium tuberculosis?
Introducing polyether (podand) spacers into the dihydropyrimidine scaffold enhances lipophilicity and membrane permeability, improving antitubercular activity. For instance, derivatives with ethylene glycol chains show 2–4-fold lower MIC values (e.g., 8–16 µg/mL) compared to unmodified analogs. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring further boost specificity .
Q. What analytical methods are suitable for resolving contradictions in enzyme inhibition data for dihydropyrimidine-dione derivatives?
Discrepancies in enzyme inhibition (e.g., dihydropyrimidine dehydrogenase, DPD) can arise from assay conditions. Use validated protocols:
- Enzyme Activity Assay : Measure DPD activity via UV spectrophotometry at 340 nm (NADPH depletion rate) with controlled pH (6.5 ammonium acetate buffer) .
- IC50 Determination : Employ dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability. Cross-validate with LC-MS to confirm compound stability during assays .
Q. How can computational modeling predict the binding affinity of dihydropyrimidine-dione derivatives to therapeutic targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like thymidylate synthase (TS). Key parameters include:
Q. What strategies mitigate dihydropyrimidine dehydrogenase (DPD) deficiency-related toxicity in preclinical studies?
DPD deficiency increases 5-fluorouracil (5-FU) toxicity due to impaired catabolism. For dihydropyrimidine analogs:
- Genotyping : Screen for DPYD gene mutations (e.g., DPYD2A) in animal models.
- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., acetyl) to bypass DPD-dependent activation.
- Combination Therapy : Co-administer DPD inhibitors (e.g., 5-chloro-2,4-dihydroxypyridine) to normalize metabolite levels .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., PPA concentration, reflux time) to ensure reproducibility .
- Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm compound identity .
- Biological Assays : Include positive controls (e.g., isoniazid for tuberculosis) and validate with clinical isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
